An In-depth Technical Guide to the Basic Properties of N-phenyl-2,3-dihydroindole-1-carbothioamide
An In-depth Technical Guide to the Basic Properties of N-phenyl-2,3-dihydroindole-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of N-phenyl-2,3-dihydroindole-1-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document synthesizes data from closely related analogs and foundational chemical principles to project its physicochemical characteristics, spectroscopic profile, and potential biological relevance. The guide is designed to be a foundational resource for researchers initiating studies on this or structurally similar compounds, offering detailed experimental protocols for its synthesis and characterization.
Introduction and Rationale
The 2,3-dihydroindole (indoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with neuroprotective and antioxidant properties.[1][2] The incorporation of a carbothioamide moiety, a known pharmacophore with diverse biological activities including antibacterial, antifungal, and anticancer effects, presents a compelling strategy for the development of novel therapeutic agents.[3][4] N-phenyl-2,3-dihydroindole-1-carbothioamide merges these two key structural motifs, suggesting a high potential for unique pharmacological activities. This guide aims to provide a detailed, theoretical, and practical framework for the scientific investigation of this compound.
Physicochemical Properties (Predicted)
Based on the constituent functional groups and analogous structures, the following physicochemical properties are anticipated for N-phenyl-2,3-dihydroindole-1-carbothioamide. These predictions are valuable for designing experimental conditions for its synthesis, purification, and formulation.
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₁₅H₁₄N₂S | Derived from the chemical structure. |
| Molecular Weight | ~254.35 g/mol | Calculated from the molecular formula. For comparison, N-phenyl-1H-indole-2-carboxamide has a molecular weight of 236.27 g/mol .[5] |
| Appearance | White to off-white or pale yellow solid | Many carbothioamide and indoline derivatives are crystalline solids at room temperature.[6] |
| Melting Point | 100-150 °C | The melting point will be influenced by crystal packing and intermolecular forces. Related N-phenylbenzenesulfonamide derivatives show melting points in the range of 93-110 °C.[6] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in alcohols; likely insoluble in water. | The presence of aromatic rings and the carbothioamide group suggests good solubility in polar aprotic solvents. |
| LogP (Predicted) | 2.5 - 3.5 | The molecule possesses both hydrophobic (phenyl, dihydroindole) and polar (carbothioamide) regions. N-phenylpiperidine-1-carbothioamide has a calculated logP of 3.03.[7] |
Synthesis and Mechanistic Considerations
The synthesis of N-phenyl-2,3-dihydroindole-1-carbothioamide can be logically approached by the reaction of 2,3-dihydroindole with phenyl isothiocyanate. This is a standard method for the formation of N,N'-disubstituted thioureas.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-phenyl-2,3-dihydroindole-1-carbothioamide.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize N-phenyl-2,3-dihydroindole-1-carbothioamide.
Materials:
-
2,3-dihydroindole
-
Phenyl isothiocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydroindole (1 equivalent) in anhydrous THF (or DCM) under a nitrogen atmosphere.
-
Reagent Addition: To the stirred solution, add phenyl isothiocyanate (1.05 equivalents) dropwise at room temperature. The slight excess of phenyl isothiocyanate ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
To the resulting residue, add hexane to precipitate the product.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold hexane to remove any unreacted phenyl isothiocyanate.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-phenyl-2,3-dihydroindole-1-carbothioamide.
-
Drying: Dry the purified product under vacuum to remove residual solvents.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of phenyl isothiocyanate.
-
Inert Atmosphere: A nitrogen atmosphere minimizes the potential for side reactions involving atmospheric oxygen and moisture.
-
Room Temperature: This reaction is typically facile and does not require heating, which simplifies the procedure and minimizes the formation of byproducts.
Spectroscopic Characterization
The structural confirmation of the synthesized N-phenyl-2,3-dihydroindole-1-carbothioamide would rely on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of related compounds.[6][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃, predicted chemical shifts δ in ppm):
-
8.0 - 8.5 (s, 1H): N-H proton of the carbothioamide group. This peak may be broad.
-
7.2 - 7.6 (m, 5H): Aromatic protons of the N-phenyl group.
-
6.8 - 7.2 (m, 4H): Aromatic protons of the dihydroindole ring.
-
4.1 - 4.3 (t, 2H): Methylene protons at position 2 of the dihydroindole ring (-CH₂-N).
-
3.1 - 3.3 (t, 2H): Methylene protons at position 3 of the dihydroindole ring (Ar-CH₂-).
¹³C NMR (in CDCl₃, predicted chemical shifts δ in ppm):
-
~180: Thiocarbonyl carbon (C=S).
-
120 - 150: Aromatic carbons of both the phenyl and dihydroindole rings.
-
~45-50: Methylene carbon at position 2 of the dihydroindole ring.
-
~28-32: Methylene carbon at position 3 of the dihydroindole ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| 3200 - 3400 | N-H stretching | Medium to strong, potentially broad band. |
| 3000 - 3100 | Aromatic C-H stretching | Multiple weak to medium bands. |
| 2850 - 2960 | Aliphatic C-H stretching | Weak to medium bands. |
| ~1500 - 1600 | C=C aromatic stretching | Multiple sharp bands. |
| ~1300 - 1400 | C-N stretching | Medium to strong band. |
| ~1100 - 1250 | C=S stretching | Medium to strong band, characteristic of the thiourea group. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Potential Biological Activities and Drug Development Implications
The structural features of N-phenyl-2,3-dihydroindole-1-carbothioamide suggest several avenues for biological investigation.
-
Anticancer Potential: Many thiourea and indole derivatives exhibit cytotoxic effects against various cancer cell lines.[9] The combination of these two pharmacophores could lead to synergistic or novel anticancer activity.
-
Antimicrobial Activity: Carbothioamide derivatives are well-documented for their antibacterial and antifungal properties.[4] This compound could be screened against a panel of pathogenic microbes.
-
Neuroprotective Effects: The 2,3-dihydroindole core is associated with neuroprotective and antioxidant activities.[1][2] It would be pertinent to investigate if the addition of the N-phenylcarbothioamide moiety modulates these properties.
-
Enzyme Inhibition: The indole nucleus is a key component in inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.[11]
Experimental Workflow for Preliminary Biological Screening
Caption: Workflow for initial biological evaluation of the target compound.
Conclusion
N-phenyl-2,3-dihydroindole-1-carbothioamide represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and initial biological evaluation. By leveraging established chemical principles and data from analogous structures, researchers can confidently embark on the investigation of this and related molecules, paving the way for the development of novel therapeutic agents. The self-validating nature of the proposed experimental protocols, from synthesis to spectroscopic confirmation, ensures a high degree of scientific integrity in the exploration of this compound's basic properties.
References
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PubMed.
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PMC - PubMed Central.
- N-Phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide.
- Compound N-phenylpiperidine-1-carbothioamide. Chemdiv.
- N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138. PubChem.
- Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. (2025).
- Hydrazinecarbothioamide, N-phenyl- | C7H9N3S | CID 730679. PubChem.
- In-vitro Preliminary Evaluation of Antioxidant and Anticoagulant Activity of Novel N-Phenyl Hydrazine 1-Carbothioamide Derivatives of (2-Methyl-3-(Substituted Thio)Propanoyl) Proline. (2022).
- 2-Phenylindole(948-65-2) 1H NMR spectrum. ChemicalBook.
- 1,3-Dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide. PMC - NIH.
- (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. (2022). MDPI.
- Synthesis, Characterization and Antidiabetic Study of Nd (III) Complex of 1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)Ethyl) Phenyl)Sulfonyl)-3-(trans-4-methyl Cyclohexyl) Urea Amaryl or Glimepiride, An Oral Antidiabetic Drug. (2015). Biomedical and Pharmacology Journal.
- Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. (2022). PubMed.
- N-ethyl-1,3-dihydroisoindole-2-carbothioamide | C11H14N2S | CID 115616224. PubChem.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
- Synthesis and Biological Activity of Some 2,3- Diphenylindole Deriv
- 20230818 Indole Synthesis SI.
- Design, synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide deriv
- Design, synthesis, and in-vivo pharmacological screening of N,3-(substituted diphenyl)
- N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. (2025). MDPI.
- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
- Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc.
- Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas - Supporting Inform
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Compound N-phenylpiperidine-1-carbothioamide - Chemdiv [chemdiv.com]
- 8. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. rsc.org [rsc.org]
- 11. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
